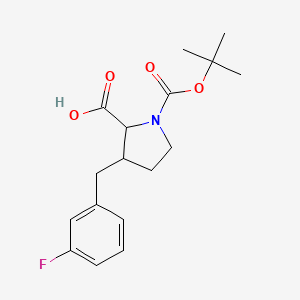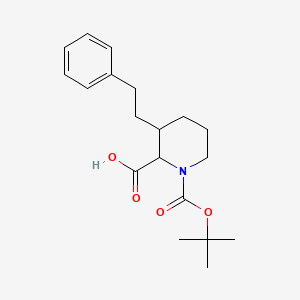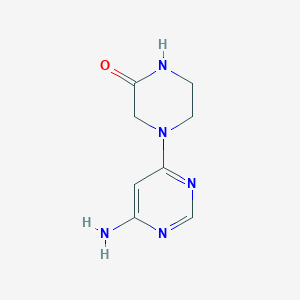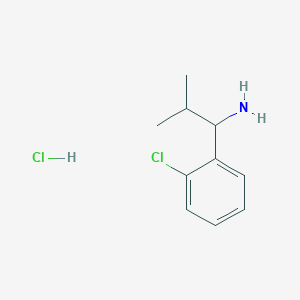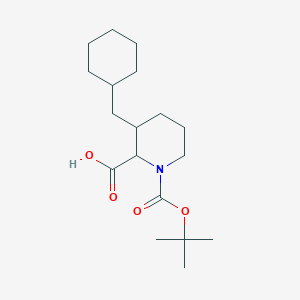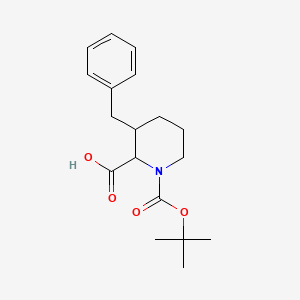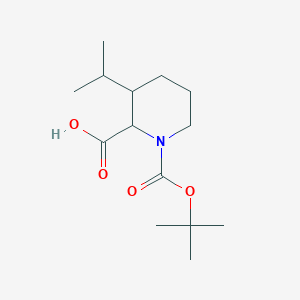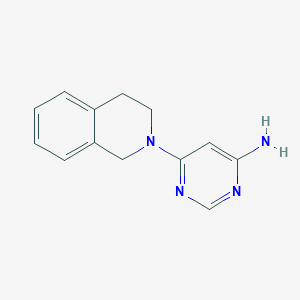
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine
Descripción general
Descripción
6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine, also known as 6-DIQPA, is an organic compound that belongs to the class of heterocyclic compounds. It is an important chemical intermediate and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 6-DIQPA has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Compound Characterization
6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine serves as a precursor in synthetic chemistry, enabling the development of complex heterocyclic compounds. For instance, acetylation and nucleophilic substitution reactions have been employed to produce a variety of substituted pyrimidinone compounds, which further undergo chlorination and reactions with organic reagents to yield heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. These compounds are characterized by spectral analyses, including FT IR, 1H NMR, and mass spectroscopy, indicating their potential for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Antitubercular Activities
Compounds derived from 6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine have shown promise in antimicrobial applications. A series of analogues synthesized from the condensation of aromatic amines have exhibited in vitro antimicrobial activity against bacterial and fungal strains, as well as antituberculosis activity against Mycobacterium tuberculosis. This suggests their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Development of Antioxidant Compounds
The synthesis of pyrimidine-annulated heterocycles, derived from 6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine, has resulted in compounds with excellent yields. These compounds have been synthesized through intramolecular addition, indicating their potential for further exploration as antioxidant agents (Majumdar & Mukhopadhyay, 2003).
Exploration in Antileukemic Activity
Recent methodologies have allowed for the fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, showcasing significant antileukemic activity. This innovative approach, which involves a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines, highlights the therapeutic potential of compounds related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine (Dolzhenko et al., 2021).
Propiedades
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLZCUADACZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate](/img/structure/B1469867.png)

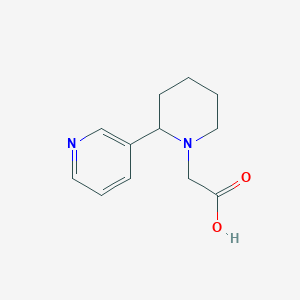
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)

